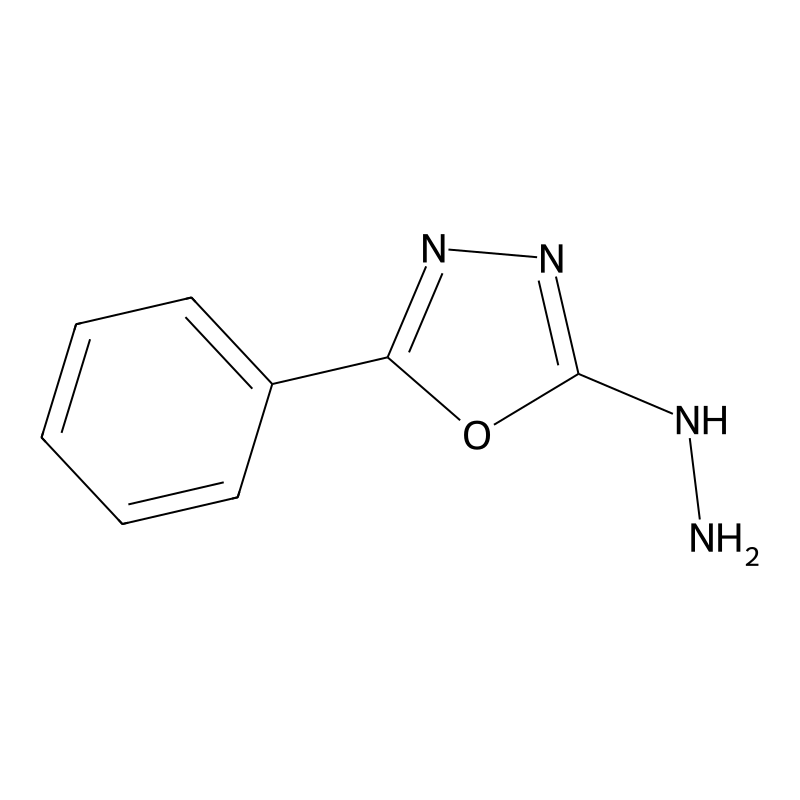

2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of the hydrazinyl group (N2H2) suggests potential applications in organic synthesis as a nucleophile or reducing agent. Hydrazinophthalazines, a class of compounds with similar structures, have been explored for their ability to participate in condensation reactions for the synthesis of heterocyclic compounds [].

Medicinal Chemistry

The 1,3,4-oxadiazole ring is a common pharmacophore found in various bioactive molecules. Some oxadiazole derivatives exhibit anticonvulsant, analgesic, and anti-inflammatory properties []. Research on structurally similar compounds could provide insights into the potential bioactivity of 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole.

Material Science

Heterocyclic compounds containing nitrogen atoms can be useful building blocks for the development of functional materials. The aromatic character of the phenyl ring and the presence of heteroatoms in 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole suggest possibilities for exploration in areas like crystal engineering or the design of new ligands for metal complexes.

2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound characterized by its oxadiazole ring, which contains nitrogen and oxygen atoms. This compound has gained attention due to its diverse biological activities and potential applications in medicinal chemistry. The structure consists of a phenyl group attached to the 5-position of the oxadiazole ring and a hydrazinyl group at the 2-position, contributing to its reactivity and pharmacological properties.

The chemical reactivity of 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole is largely attributed to the functional groups present in its structure. The hydrazinyl group can participate in various nucleophilic reactions, making it suitable for further derivatization. Common reactions include:

- Condensation Reactions: The hydrazinyl group can react with carbonyl compounds to form hydrazones.

- Cyclization: Under acidic or basic conditions, this compound can undergo cyclization to form other nitrogen-containing heterocycles.

- Substitution Reactions: The phenyl group allows for electrophilic substitution reactions, which can lead to the synthesis of more complex derivatives.

2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole exhibits a range of biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of oxadiazoles possess significant antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus .

- Analgesic and Anti-inflammatory Effects: Some derivatives have been reported to exhibit analgesic effects comparable to conventional pain relievers .

- CNS Activity: Oxadiazole derivatives have been explored for their potential as central nervous system depressants and muscle relaxants .

Several methods have been developed for the synthesis of 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole:

- Conventional Heating: This method involves heating hydrazine with appropriate carbonyl compounds in the presence of acid catalysts.

- Microwave-Assisted Synthesis: Utilizing microwave radiation can significantly reduce reaction times and improve yields. For instance, reactions conducted under microwave conditions have shown enhanced efficiency compared to traditional methods .

- Solvent-Free Methods: Recent approaches emphasize solvent-free conditions to minimize environmental impact while maintaining high yields .

The applications of 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole extend across various fields:

- Pharmaceuticals: Due to its biological activity, it is being investigated as a potential drug candidate for treating infections and pain.

- Agricultural Chemistry: Its antimicrobial properties may be harnessed in developing new agrochemicals.

- Material Science: The unique properties of oxadiazoles make them candidates for use in organic electronics and photonic devices.

Interaction studies involving 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole focus on its binding affinity with target proteins or enzymes. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. For example:

- Binding Studies: Investigations into how this compound interacts with bacterial enzymes can provide insights into its antimicrobial mechanism.

- Molecular Docking Studies: Computational studies help predict how well this compound fits into active sites of target proteins, aiding in drug design.

Several compounds share structural features with 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Aryloxadiazoles | Contains aryl groups at different positions | Antimicrobial and anti-inflammatory |

| 2-Aminobenzothiazoles | Thiazole ring instead of oxadiazole | Anticancer properties |

| 1,2,4-Triazoles | Triazole ring structure | CNS activity and antimicrobial effects |

| 5-(Substituted phenyl)-1,3,4-Oxadiazoles | Various substitutions on the phenyl group | Diverse biological activities |

The unique combination of the hydrazinyl group and the oxadiazole framework in 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole contributes to its distinct biological profile and potential applications compared to other similar compounds.

2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole is a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen and two nitrogen atoms. Its IUPAC name reflects the positions of substituents: a hydrazinyl (-NH-NH₂) group at the 2-position and a phenyl (-C₆H₅) group at the 5-position of the 1,3,4-oxadiazole core. The molecular formula is C₈H₈N₄O, with a molecular weight of 176.18 g/mol.

The compound’s SMILES notation is derived from its structural components:C1=CC=C(C=C1)N2C(=NN=C2O)C3=CC=CC=C3

This sequence represents the phenyl-substituted oxadiazole ring fused with a hydrazinyl group. The InChIKey, a standardized identifier, is RAKRIUNDVXBVQG-UHFFFAOYSA-N.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈N₄O |

| Molecular Weight | 176.18 g/mol |

| CAS Registry Number | 35220-12-3 |

| LogP (Predicted) | 1.7955 |

Historical Context in Heterocyclic Chemistry

The synthesis of 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole dates to early studies in heterocyclic chemistry, where hydrazine derivatives were explored for their reactivity and potential in forming condensed rings. Early methods involved cyclization reactions between hydrazides and activated carbonyl compounds, a strategy still employed today. Key historical milestones include:

- 1989: Sauer and colleagues reported synthetic routes involving hydrazine and phenyl-substituted intermediates, establishing foundational methods for oxadiazole derivatives.

- 1994: Singh et al. investigated the compound’s stability and reactivity, highlighting its utility as a precursor in further functionalization.

- 2004: Qiu et al. demonstrated its versatility in coupling reactions, expanding applications in medicinal chemistry.

Position within 1,3,4-Oxadiazole Family

1,3,4-Oxadiazoles form a prominent subclass of five-membered heterocycles, distinguished by their 2,5-disubstituted arrangement. This structural motif enhances stability and facilitates synthetic modifications. 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole occupies a specific niche due to:

- Electron-deficient ring: The oxadiazole ring’s electron-withdrawing nature enables electrophilic substitution and metal coordination.

- Hydrazinyl reactivity: The -NH-NH₂ group participates in condensation reactions, forming Schiff bases or hydrazones, which are critical in drug design.

- Phenyl aromaticity: The phenyl substituent enhances lipophilicity, influencing pharmacokinetic properties in bioactive derivatives.

Basic Chemical Parameters and Identification Markers

While experimental data for melting points and solubility remain sparse, computational and indirect methods provide insights:

| Property | Value |

|---|---|

| Boiling Point | 287.6 ± 23.0°C (predicted) |

| Density | 1.44 ± 0.1 g/cm³ (predicted) |

| pKa | -0.52 ± 0.40 (predicted) |

The compound’s spectral characteristics include:

- IR: Peaks corresponding to N-H stretching (hydrazine) and C=N/C-O vibrations (oxadiazole ring).

- ¹H-NMR: Signals for aromatic protons (~7.0–7.5 ppm) and hydrazine protons (~3.0–4.0 ppm).

The infrared spectroscopic characterization of 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole and related phenyl-substituted oxadiazoles reveals several characteristic absorption bands that provide detailed structural information about the molecular framework and functional groups present.

Key Absorption Bands

The infrared spectrum of 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole exhibits several characteristic absorption bands. The hydrazine group displays multiple nitrogen-hydrogen stretching vibrations, with asymmetric and symmetric stretching vibrations appearing in the range of 3400-3200 cm⁻¹ [4]. The phenyl ring contributes aromatic carbon-hydrogen stretching absorptions typically observed around 3070-3050 cm⁻¹ [5].

The oxadiazole ring system shows characteristic absorption patterns. The carbon-nitrogen stretching vibrations (C=N) appear prominently at approximately 1596-1600 cm⁻¹ [6]. The carbon-oxygen stretching vibrations manifest in the range of 1340-1300 cm⁻¹, while carbon-nitrogen single bond stretching appears around 1140-1150 cm⁻¹ [7].

For related 5-phenyl-1,3,4-oxadiazole derivatives, theoretical studies using density functional theory calculations have identified specific vibrational modes. The carbon-nitrogen stretching modes appear at 1512 cm⁻¹ and 1501 cm⁻¹, while the nitrogen-nitrogen stretching mode is observed at 1030 cm⁻¹ [8]. The phenyl ring deformation modes are predicted at 1048, 708, and 632 cm⁻¹ [8].

Substituent Effects

The presence of the hydrazinyl group at the 2-position of the oxadiazole ring significantly influences the infrared spectrum. The hydrazine nitrogen-hydrogen stretching absorptions are characteristic and appear as multiple bands due to the different electronic environments of the nitrogen atoms. These bands typically appear at 3400-3200 cm⁻¹ for the primary amino group (-NH₂) and around 3200-3100 cm⁻¹ for the secondary nitrogen-hydrogen bond [4].

The phenyl substitution at the 5-position contributes typical aromatic absorption bands. The aromatic carbon-hydrogen stretching vibrations appear in the range of 3070-3050 cm⁻¹, while the aromatic carbon-carbon stretching vibrations are observed at approximately 1600-1560 cm⁻¹ [9].

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular environment of different nuclei in 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole and related compounds.

¹H NMR Spectral Data

The proton nuclear magnetic resonance spectrum of 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole reveals characteristic signals for the hydrazine and phenyl groups. The hydrazine protons appear as a broad singlet at approximately δ 4.3-4.5 ppm, representing the -NH₂ group [4]. The secondary nitrogen-hydrogen proton of the hydrazine linkage typically appears as a broader signal at δ 9.2-9.5 ppm due to exchange with solvent [4].

The phenyl ring protons exhibit characteristic aromatic coupling patterns. The ortho protons to the oxadiazole ring appear as a doublet at δ 7.50 ppm (J = 7.2 Hz), while the meta protons appear as a triplet at δ 7.40 ppm (J = 7.2 Hz) [4]. The para proton appears as a triplet at δ 7.34 ppm (J = 7.2 Hz) [4].

For related 5-phenyl-1,3,4-oxadiazole derivatives, the aromatic proton region shows consistent patterns. The ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate shows phenyl protons at δ 8.10 (doublet, J = 7.7 Hz, 2H), and δ 7.56-7.46 (multiplet, 3H) [5]. The oxadiazole carbon-hydrogen proton, when present, appears characteristically downfield due to the electron-withdrawing nature of the heterocycle.

¹³C NMR Characterization

The carbon-13 nuclear magnetic resonance spectrum of 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole provides detailed information about the carbon framework. The oxadiazole ring carbons appear at characteristic chemical shifts that reflect their electronic environment. The carbon attached to the phenyl ring (C-5) appears at approximately δ 154-156 ppm, while the carbon bearing the hydrazine group (C-2) appears at δ 166-168 ppm [5].

The phenyl ring carbons exhibit typical aromatic chemical shifts. The ipso carbon (directly connected to the oxadiazole ring) appears at δ 122-124 ppm, while the ortho carbons appear at δ 127-129 ppm [5]. The meta carbons are observed at δ 129-131 ppm, and the para carbon at δ 132-134 ppm [5].

For comparative purposes, ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate shows the oxadiazole carbons at δ 156.5 and 154.5 ppm, with phenyl carbons at δ 132.9, 129.3, 127.7, and 122.8 ppm [5]. The ethyl ester carbon appears at δ 63.6 ppm, with the methyl carbon at δ 14.1 ppm [5].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole provides molecular weight confirmation and fragmentation pattern information essential for structural characterization.

Molecular Ion Peak

The molecular ion peak for 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole appears at m/z 176, consistent with the molecular formula C₈H₈N₄O [1] [2]. This peak represents the intact molecule and confirms the molecular weight of 176.18 g/mol [3].

Fragmentation Patterns

The fragmentation pattern of 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole follows predictable pathways based on the molecular structure. The base peak typically results from the loss of the hydrazine group (-NH₂NH-), producing a fragment at m/z 161 corresponding to the 5-phenyl-1,3,4-oxadiazole cation [10].

A significant fragmentation occurs with the loss of the phenyl group, resulting in a fragment at m/z 99 representing the hydrazinyl-oxadiazole portion [10]. Additional fragmentation includes the loss of nitrogen (m/z 148) and the formation of phenyl cation fragments (m/z 77) [10].

For related compounds, similar fragmentation patterns are observed. The 5-phenyl-1,3,4-oxadiazole derivatives commonly show the loss of substituents from the 2-position, followed by ring fragmentation. The phenyl group often remains intact during initial fragmentation, reflecting its stability [10].

UV-Visible Spectroscopic Profile

The ultraviolet-visible spectroscopic analysis of 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole and related compounds provides information about electronic transitions and chromophoric properties.

Absorption Characteristics

The UV-visible spectrum of 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole exhibits characteristic absorption bands related to the aromatic system and the oxadiazole heterocycle. The compound shows strong absorption in the UV region, with the primary absorption maximum typically occurring around 280-300 nm [11].

For related 5-phenyl-1,3,4-oxadiazole derivatives, absorption and fluorescence spectra have been extensively studied. The 2-R-5-phenyl-1,3,4-oxadiazoles show absorption maxima in the range of 250-320 nm, with the exact position dependent on the nature of the R substituent [12]. The hydrazinyl substitution is expected to cause a bathochromic shift due to the electron-donating nature of the hydrazine group.

Electronic Transitions

The UV-visible spectrum of oxadiazole derivatives is dominated by π→π* transitions associated with the aromatic system and the heterocyclic conjugation. The phenyl ring contributes to the overall chromophoric system, with the oxadiazole ring extending the conjugation [13]. The hydrazinyl group provides additional electronic density that can influence the absorption characteristics.

Studies on related compounds show that the largest UV-absorption peaks for substituted oxadiazoles typically occur in the range of 298-317 nm [13]. The electron-withdrawing oxadiazole units cause significant bathochromic shifts compared to simple aromatic compounds [13].

Solvent Effects

The UV-visible absorption characteristics of oxadiazole derivatives are influenced by solvent polarity. Studies on related compounds show that maximum absorption wavelengths are blue-shifted with increasing solvent polarity [14]. This behavior is consistent with π→π* transitions where the ground state is more stabilized by polar solvents than the excited state.

X-ray Diffraction Analysis and Crystal Structure

X-ray crystallographic studies of oxadiazole derivatives provide detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions.

Molecular Geometry

Crystal structure studies of related 5-phenyl-1,3,4-oxadiazole derivatives reveal that the oxadiazole ring is planar with typical bond lengths. The C-O bond lengths in the oxadiazole ring are approximately 1.364-1.369 Å, while the C=N bond lengths are 1.285-1.289 Å [15]. The phenyl ring shows normal aromatic bond lengths and angles.

The phenyl ring and oxadiazole ring are typically not coplanar, with dihedral angles ranging from 13° to 30° depending on the substituents [15]. For 5-phenyl-1,3,4-oxadiazol-2-amine, the phenyl ring is inclined to the planar oxadiazole ring by 13.42° [15].

Intermolecular Interactions

Crystal packing studies reveal that oxadiazole derivatives typically form intermolecular hydrogen bonds through their nitrogen atoms. The amino-substituted derivatives show N-H···N hydrogen bonds that form double-stranded chains in the crystal structure [15]. The oxadiazole ring participates in intermolecular interactions, with the nitrogen atoms serving as hydrogen bond acceptors.

π-π stacking interactions are commonly observed between parallel oxadiazole rings, contributing to crystal stability [16]. The centroid-centroid distances for these interactions typically range from 3.291 to 3.460 Å [17].

Crystal System and Space Group

Related oxadiazole derivatives crystallize in various space groups depending on their substituents. The 5-phenyl-1,3,4-oxadiazol-2-amine crystallizes in the monoclinic system with space group P21/c [15]. The unit cell parameters are: a = 11.194(3) Å, b = 5.8990(5) Å, c = 15.034(5) Å, β = 130.193(18)°, with Z = 4 [15].